molecular formula C13H14FNO B7966222 7-Fluorospiro[indene-1,4'-piperidin]-3(2H)-one

7-Fluorospiro[indene-1,4'-piperidin]-3(2H)-one

Cat. No.: B7966222
M. Wt: 219.25 g/mol
InChI Key: SDTUUEVYMZDLPY-UHFFFAOYSA-N
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Description

7-Fluorospiro[indene-1,4'-piperidin]-3(2H)-one is a spirocyclic compound featuring a fused indene-piperidine scaffold with a fluorine substituent at the 7-position of the indene moiety. This structure combines the rigidity of the spirocyclic system with the electronic effects of fluorine, which can enhance metabolic stability and modulate receptor binding.

Properties

IUPAC Name

4-fluorospiro[2H-indene-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c14-10-3-1-2-9-11(16)8-13(12(9)10)4-6-15-7-5-13/h1-3,15H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTUUEVYMZDLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=C2C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorospiro[indene-1,4’-piperidin]-3(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indene precursor, which is then subjected to a series of reactions to introduce the spiro linkage and the fluorine atom. The reaction conditions often involve the use of strong bases, such as sodium hydride, and fluorinating agents like Selectfluor. The final step usually involves cyclization to form the spiro structure under acidic or basic conditions .

Industrial Production Methods

Industrial production of 7-Fluorospiro[indene-1,4’-piperidin]-3(2H)-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Fluorospiro[indene-1,4’-piperidin]-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Sodium hydride, Selectfluor, various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar spirocyclic structures exhibit significant antiproliferative properties against various cancer cell lines. For instance, derivatives of spiro[indene-1,4'-piperidin]-3(2H)-one have shown promising results in inhibiting the growth of BRCA-deficient cancer cells, which are often resistant to conventional therapies .

Table 1: Anticancer Activity of Spiro Compounds

CompoundCell Line TestedIC50 (µM)Reference
7-Fluorospiro[indene-1,4'-piperidin]-3(2H)-oneMCF73.597
Dispiro[indoline-3,2′-pyrrolidine]HCT1164.375
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzimidazolePaCa25.014

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Similar compounds have been developed as PARP inhibitors, which are crucial in cancer therapy for targeting DNA repair mechanisms in cancer cells. The optimization of these compounds for enhanced enzyme activity has led to the development of agents that selectively inhibit cancer cell proliferation while sparing normal cells .

NLRP3 Inflammasome Inhibition

The compound's structural characteristics make it a candidate for developing NLRP3 inflammasome inhibitors. This application is particularly relevant in inflammatory diseases where the NLRP3 pathway plays a critical role .

Table 2: Inhibition of NLRP3 Inflammasome

CompoundConcentration (µM)Pyroptosis Inhibition (%)Reference
Compound 6m1024.9
Compound 6l5029.1

Case Studies

Several studies have documented the efficacy of spirocyclic compounds in preclinical models:

  • Study on BRCA-deficient Cancer Cells : A series of spiro[indene-1,4'-piperidin]-3(2H)-one derivatives were tested against BRCA-deficient cell lines, demonstrating significant antiproliferative effects compared to standard treatments like sunitinib and 5-fluorouracil .
  • NLRP3 Inhibition Study : A pharmacophore hybridization strategy was employed to develop new inhibitors targeting the NLRP3 inflammasome, showing promising results in reducing pyroptosis and IL-1β release in cellular models .

Mechanism of Action

The mechanism of action of 7-Fluorospiro[indene-1,4’-piperidin]-3(2H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Fluorine’s small size and high electronegativity may also optimize receptor interactions, as seen in compound 98, where a 6-fluoro group contributes to ALDH1A1 inhibition .
  • Spirocyclic Rigidity : The spiro[indene-piperidine] scaffold enforces conformational restriction, which is critical for high-affinity binding in analogs like CCR2 antagonist 16 .
  • N-Benzyl derivatives (e.g., compound 35) introduce steric bulk, which may modulate selectivity for specific receptors .

Physicochemical and Analytical Data

  • Spectroscopic Characterization: 13C-NMR: Non-fluorinated analogs like 33 show characteristic peaks at δ 24.0 (piperidine CH2) and δ 179.0 (ketone C=O) . Fluorination at the 7-position would deshield adjacent carbons, shifting their δ values upfield. HRMS: Accurate mass data (e.g., [M+H]+ 441.1471 for 33) confirm molecular formulas and purity .

Biological Activity

7-Fluorospiro[indene-1,4'-piperidin]-3(2H)-one is a compound that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that contributes to its biological activity. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound.

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects. A study involving various spirocyclic compounds demonstrated that they could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Anticancer Properties

The compound has shown potential anticancer activity. In vitro studies reveal that spirocyclic derivatives can inhibit cell proliferation in various cancer cell lines. For example, one study reported that related compounds induced apoptosis in human cancer cells through the activation of caspase pathways .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Preliminary tests indicated effective inhibition against certain bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes .

Neurotransmitter Modulation

The antidepressant effects are hypothesized to arise from the modulation of neurotransmitter levels. The compound may act as a selective inhibitor of serotonin reuptake, enhancing serotonin availability in synaptic clefts .

Induction of Apoptosis

In cancer cells, the mechanism appears to involve the activation of intrinsic apoptotic pathways. The presence of spirocyclic structures is believed to facilitate interactions with specific cellular targets, leading to increased reactive oxygen species (ROS) and subsequent cell death .

Research Findings and Case Studies

StudyFocusFindings
Antidepressant ActivityDemonstrated modulation of serotonin and norepinephrine systems in animal models.
Anticancer ActivityInduced apoptosis in various cancer cell lines through caspase activation.
Antimicrobial PropertiesEffective against Gram-positive bacteria with membrane disruption mechanisms identified.

Q & A

Q. What are the common synthetic routes for 7-fluorospiro[indene-1,4'-piperidin]-3(2H)-one, and how can reaction conditions be optimized?

The synthesis typically involves spirocyclization of fluorinated indene derivatives with piperidine under catalytic conditions. A standard protocol includes:

  • Reacting 5- or 6-fluoroindene precursors with piperidine hydrochloride in dichloromethane.
  • Using DIEA (N,N-diisopropylethylamine) as a base to facilitate deprotonation.
  • Stirring the mixture at room temperature for 12–24 hours to achieve cyclization .
    Optimization strategies:
  • Adjusting catalyst loading (e.g., transition-metal catalysts for regioselective fluorination).
  • Employing continuous flow reactors to enhance yield and scalability .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., observed [M+H]+ at m/z 346.2166 vs. calculated 346.2165) .
  • NMR Spectroscopy : 1H and 13C NMR to verify spirocyclic structure and fluorine substitution patterns .
  • HPLC : For purity assessment (>99% AUC in method validation) .

Q. How can researchers evaluate the compound’s cytotoxicity in cancer cell lines?

Experimental design considerations:

  • Cell lines : Use human cancer models (e.g., A549 lung cancer cells) .
  • Dose ranges : Test concentrations from 25–250 μM (see Table 1).
  • Assays : MTT or SRB assays to measure cell viability.

Table 1 : Antiproliferative activity in A549 cells

Concentration (μg/mL)Cell Growth Inhibition (%)
2520
5050
10070
25090

Advanced Research Questions

Q. How does fluorination at position 7 influence binding affinity to somatostatin receptors (sst2)?

The fluorine atom enhances:

  • Electron-withdrawing effects : Stabilizes receptor-ligand interactions via halogen bonding.
  • Selectivity : Reduces off-target binding compared to non-fluorinated analogs.
    Experimental validation:
  • Competitive binding assays show an IC50 of 84 nM for sst2, with >500-fold selectivity over CCR5 .
  • Computational modeling (DFT or molecular docking) can predict fluorine’s role in binding pocket interactions .

Q. What methodologies resolve contradictions in reported IC50 values across studies?

Approaches include:

  • Assay standardization : Use uniform protocols (e.g., radioligand displacement vs. chemotaxis assays for CCR2 ).
  • Receptor source : Compare results from recombinant vs. native receptors.
  • Statistical validation : Replicate experiments with larger sample sizes and apply error analysis .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced receptor antagonism?

SAR strategies:

  • Modify the piperidine ring : Introduce substituents (e.g., methyl or cyclopropyl groups) to improve steric complementarity with neurokinin receptors .
  • Spiro carbon optimization : Test rigid vs. flexible spacers to balance conformational entropy and binding affinity .
  • Fluorine positional isomers : Compare 5-, 6-, and 7-fluoro derivatives using functional assays .

Q. What computational tools predict the compound’s metabolic stability and toxicity?

  • Density Functional Theory (DFT) : Calculate redox potentials to assess susceptibility to oxidative metabolism .
  • ADMET prediction software : Use platforms like SwissADME to estimate permeability, CYP450 interactions, and hepatotoxicity .

Q. How do in vitro binding assays correlate with in vivo efficacy for neurokinin receptor modulation?

Methodological steps:

  • In vitro : Measure IC50 in transfected HEK293 cells expressing NK1/NK2 receptors .
  • In vivo : Use rodent models of neuropathic pain (e.g., chronic constriction injury) to evaluate dose-dependent analgesia.
  • PK/PD modeling : Link plasma concentrations (via LC-MS/MS) to receptor occupancy rates .

Methodological Guidance

Q. What controls are essential in competitive receptor binding assays?

Include:

  • Positive control : A known high-affinity ligand (e.g., SR142801 for NK1).
  • Negative control : Vehicle-only samples to quantify non-specific binding.
  • Radioligand stability checks : Monitor degradation using TLC or scintillation counting .

Q. How to design a dose-response study for evaluating CCR2 antagonism?

Protocol:

  • Concentration range : 0.1–1000 nM to capture full efficacy (e.g., IC50 = 0.45 nM in chemotaxis assays ).
  • Data analysis : Fit sigmoidal curves using software like GraphPad Prism to calculate EC50/IC50 and Hill coefficients.

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